2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Overview
Description
Succinimidyl 4-formylbenzoate is a heterobifunctional building block. It has been used in the conjugation of oligonucleotides to antibodies for protein detection, as well as in the synthesis of fluorescent BODIPY-etoposide.
Mechanism of Action
Target of Action
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is primarily used as a linker in antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of cells, particularly cancer cells .
Mode of Action
The compound acts as a linker with aldehyde functionality for ADCs . It connects the antibody to a cytotoxic drug, allowing the drug to be delivered directly to the target cells. Once the ADC binds to its target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the ADC. The general mechanism involves the disruption of cell division and growth, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC to which it is attached. It plays a crucial role in the bioavailability of the cytotoxic drug, as it allows the drug to be specifically targeted to the cells of interest .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells. This leads to the death of these cells while minimizing damage to healthy cells . This targeted approach can improve the efficacy of the treatment and reduce side effects compared to traditional chemotherapy .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of the target antigen on the cell surface is crucial for the ADC to bind and be internalized into the cell .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . This means it can interact with various enzymes, proteins, and other biomolecules to facilitate the delivery of drug molecules to target cells . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its role in ADC . By facilitating the delivery of drug molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the particular drug molecules being delivered .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a linker in ADC, it can bind to antibodies and drug molecules, facilitating their conjugation . This can lead to changes in the activity of enzymes and other proteins, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented in the available literature. As a linker in ADC, its stability, degradation, and long-term effects on cellular function would be critical factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented in the available literature. Given its role in ADC, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the available literature. Given its role in ADC, it would likely interact with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be critical to its function in ADC . It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented in the available literature. Given its role in ADC, it could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60444-78-2 | |
Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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